molecular formula C26H24N4O5S2 B12167476 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(2,6-dimethylmorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(2,6-dimethylmorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12167476
M. Wt: 536.6 g/mol
InChI Key: ICYMZKCGEWINLO-FBHDLOMBSA-N
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Description

The compound 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(2,6-dimethylmorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that features a variety of functional groups, including a benzodioxole, a thiazolidinone, a morpholine, and a pyridopyrimidinone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(2,6-dimethylmorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic synthesis The process begins with the preparation of the benzodioxole and thiazolidinone intermediates, followed by their condensation with the pyridopyrimidinone core The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(2,6-dimethylmorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The benzodioxole and morpholine groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and substituted benzodioxole or morpholine derivatives.

Scientific Research Applications

3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(2,6-dimethylmorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer and antimicrobial properties.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(2,6-dimethylmorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved often include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene derivatives
  • 2-(2,6-dimethylmorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one derivatives

Uniqueness

The uniqueness of 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(2,6-dimethylmorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H24N4O5S2

Molecular Weight

536.6 g/mol

IUPAC Name

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[2-(2,6-dimethylmorpholin-4-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H24N4O5S2/c1-15-11-28(12-16(2)35-15)23-18(24(31)29-8-4-3-5-22(29)27-23)10-21-25(32)30(26(36)37-21)13-17-6-7-19-20(9-17)34-14-33-19/h3-10,15-16H,11-14H2,1-2H3/b21-10-

InChI Key

ICYMZKCGEWINLO-FBHDLOMBSA-N

Isomeric SMILES

CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC6=C(C=C5)OCO6

Canonical SMILES

CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC6=C(C=C5)OCO6

Origin of Product

United States

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